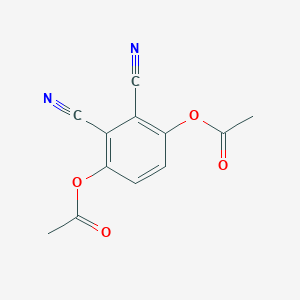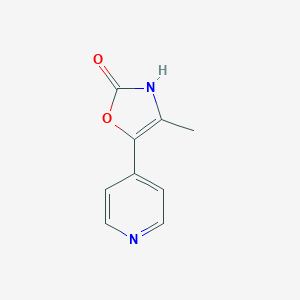
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic organic compound that has been widely used in scientific research. It is also known as N-oxazolone or oxazolone. The compound has a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol. It is a yellow crystalline solid that is soluble in organic solvents.
作用機序
The mechanism of action of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone involves the activation of T cells in the immune system. The compound acts as a hapten and binds to proteins in the skin, forming a complex that is recognized by T cells as foreign. This leads to the activation of T cells and the production of cytokines and chemokines that mediate the inflammatory response.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone are mainly related to its immunological properties. The compound induces a strong immune response in animals, leading to the production of antibodies and T cells specific to the hapten. This response can be used to study the mechanisms of immune regulation and to develop immunotherapeutic strategies.
実験室実験の利点と制限
The advantages of using 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in lab experiments include its high potency and specificity in inducing immune responses. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using the compound include its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. These include:
1. Development of new immunotherapeutic agents based on the compound.
2. Investigation of the molecular mechanisms underlying the immune response to the compound.
3. Development of new animal models for studying immune regulation and autoimmune diseases.
4. Optimization of the synthesis and purification methods for the compound.
5. Evaluation of the potential applications of the compound in diagnostic and therapeutic settings.
In conclusion, 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a valuable tool in scientific research for studying the immune response in animals. The compound has a well-defined mechanism of action and can induce a strong immune response. Future research on the compound has the potential to lead to the development of new immunotherapeutic agents and the optimization of existing diagnostic and therapeutic strategies.
合成法
The synthesis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone can be achieved through the condensation reaction between 4-pyridinecarboxaldehyde and methylglyoxal. The reaction is carried out in the presence of a base catalyst such as potassium carbonate. The product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone has been extensively used in scientific research as a model antigen for studying the immune response in animals. It is used to induce contact hypersensitivity in experimental animals such as mice and rats. The compound is also used in the development of vaccines and immunotherapeutic agents.
特性
CAS番号 |
132338-12-6 |
|---|---|
製品名 |
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone |
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
4-methyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12) |
InChIキー |
HYFQYGZLUXYDEG-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=O)N1)C2=CC=NC=C2 |
正規SMILES |
CC1=C(OC(=O)N1)C2=CC=NC=C2 |
その他のCAS番号 |
132338-12-6 |
同義語 |
4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone MDL 27044 MDL-27044 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



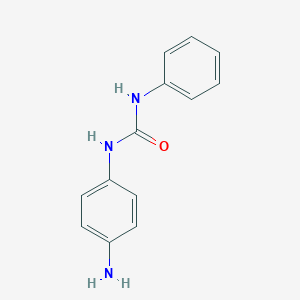
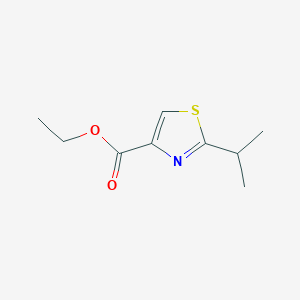
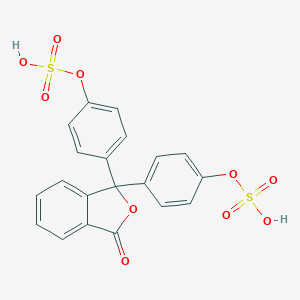
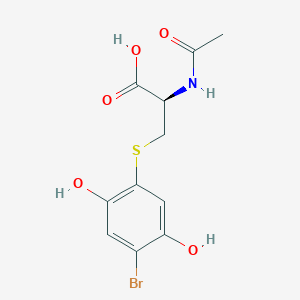
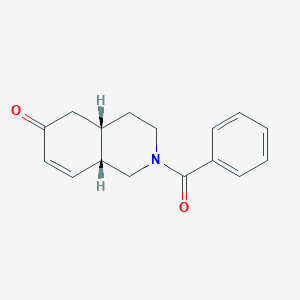
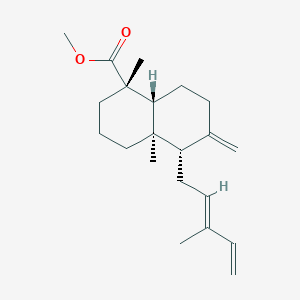
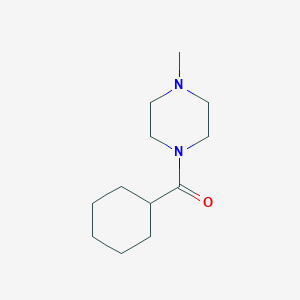
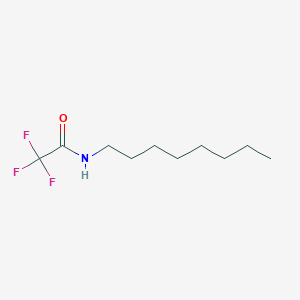
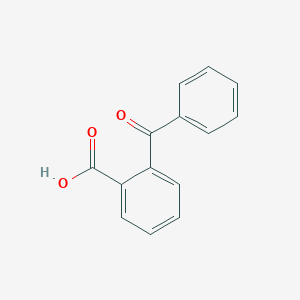
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
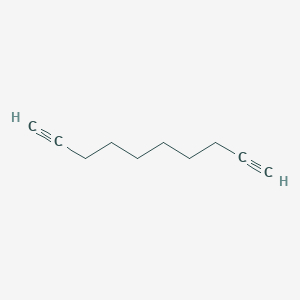

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
